molecular formula C14H33N3Si B14585255 1-Ethenyl-N,N,N',N',N'',N''-hexaethylsilanetriamine CAS No. 61423-53-8

1-Ethenyl-N,N,N',N',N'',N''-hexaethylsilanetriamine

Katalognummer: B14585255
CAS-Nummer: 61423-53-8
Molekulargewicht: 271.52 g/mol
InChI-Schlüssel: CDQWREDVZBTNEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine is an organosilicon compound characterized by the presence of an ethenyl group and three nitrogen atoms, each bonded to two ethyl groups

Vorbereitungsmethoden

The synthesis of 1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine typically involves the reaction of ethenylsilane with hexaethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanol, silane, and substituted silane derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: It is used in the production of silicone-based materials, including adhesives, sealants, and coatings.

Wirkmechanismus

The mechanism of action of 1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine include:

    1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine: This compound has methyl groups instead of ethyl groups, leading to differences in reactivity and applications.

    1-Ethenyl-N,N,N’,N’,N’‘,N’'-triethylsilanetriamine: This compound has fewer ethyl groups, resulting in different physical and chemical properties.

    1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilane: This compound lacks the nitrogen atoms, leading to different reactivity and applications.

Eigenschaften

CAS-Nummer

61423-53-8

Molekularformel

C14H33N3Si

Molekulargewicht

271.52 g/mol

IUPAC-Name

N-[bis(diethylamino)-ethenylsilyl]-N-ethylethanamine

InChI

InChI=1S/C14H33N3Si/c1-8-15(9-2)18(14-7,16(10-3)11-4)17(12-5)13-6/h14H,7-13H2,1-6H3

InChI-Schlüssel

CDQWREDVZBTNEU-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)[Si](C=C)(N(CC)CC)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.